3-Chloro-5-methylcyclohex-2-en-1-one
Description
Structural Significance within Cyclohexenone Chemistry
The structure of 3-Chloro-5-methylcyclohex-2-en-1-one is a prime example of a multifunctionalized cyclic ketone. The cyclohexenone ring itself is a common motif in a vast array of natural products and biologically active molecules. The placement of substituents on this ring system significantly influences its chemical and physical properties.
The core of the molecule is the cyclohex-2-en-1-one framework. The endocyclic double bond and the carbonyl group are in conjugation, which dictates much of the compound's reactivity. The chlorine atom at the 3-position is a key feature. As a halogen, it is an electron-withdrawing group, which further influences the electronic environment of the conjugated system. This β-chloro-α,β-unsaturated ketone arrangement makes the β-carbon susceptible to nucleophilic attack.
The methyl group at the 5-position introduces a chiral center into the molecule, meaning that this compound can exist as a pair of enantiomers. The stereochemistry of this methyl group can have a profound impact on the three-dimensional shape of the molecule and its interactions with other chiral molecules. The conformational flexibility of the six-membered ring, typically adopting a half-chair or twist-boat conformation, is also influenced by the steric bulk and electronic nature of its substituents.
Overview of Chemical Importance and Research Relevance
This compound serves as a versatile building block in organic synthesis. Its importance stems from the multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The α,β-unsaturated ketone moiety can participate in a variety of reactions, including Michael additions and reductions. The vinyl chloride functionality provides a handle for cross-coupling reactions or can act as a leaving group in substitution reactions.
Research into compounds of this nature is often driven by their potential as intermediates in the total synthesis of natural products and pharmaceuticals. The cyclohexenone unit is a core structure in many biologically active compounds, and the ability to introduce functionality at specific positions is crucial for structure-activity relationship studies. While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structural motifs are relevant to the synthesis of various complex organic molecules. For instance, the starting material for its likely synthesis, 5-methylcyclohexane-1,3-dione (B151930), has been utilized in the synthesis of racemic (±)-fawcettimine, a Lycopodium alkaloid, highlighting the utility of this substitution pattern in the construction of intricate natural products. sigmaaldrich.com
Chemical and Physical Properties of this compound
Below is a table summarizing some of the key chemical and physical properties of this compound. nih.gov
| Property | Value |
| Molecular Formula | C₇H₉ClO |
| Molecular Weight | 144.60 g/mol |
| IUPAC Name | This compound |
| CAS Number | 42747-34-2 |
| Appearance | Not explicitly reported, likely a liquid or low-melting solid |
| Solubility | Expected to be soluble in common organic solvents |
Synthesis of this compound
A common and effective method for the preparation of β-chloro-α,β-unsaturated ketones is the reaction of a β-dicarbonyl compound with a chlorinating agent. For this compound, the logical precursor is 5-methylcyclohexane-1,3-dione.
A well-established procedure for a similar transformation involves the use of oxalyl chloride. chemicalbook.comprepchem.com In this reaction, the β-diketone is treated with oxalyl chloride in an inert solvent such as chloroform. The reaction proceeds with the evolution of gas and typically requires gentle heating to go to completion. The resulting β-chloroenone can then be isolated and purified by distillation. While the specific details for the synthesis of the 5-methyl derivative are not extensively documented in the provided search results, the methodology is general for cyclic β-diketones.
Another chlorinating agent that can be employed for such transformations is phosphorus trichloride. prepchem.com
Key Reactions of this compound
The reactivity of this compound is dominated by the α,β-unsaturated ketone system and the vinyl chloride moiety.
Nucleophilic Addition: The conjugated system is susceptible to nucleophilic attack at the β-carbon (C5). This is a classic Michael addition reaction. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added in this fashion. The presence of the electron-withdrawing chlorine atom at C3 enhances the electrophilicity of the β-carbon.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminium hydride. wikipedia.org The latter is a more powerful reducing agent and can also potentially reduce the carbon-carbon double bond under certain conditions.
Cross-Coupling Reactions: The vinyl chloride functionality can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the introduction of a wide variety of substituents at the C3 position, further diversifying the molecular architecture.
Structure
3D Structure
Properties
CAS No. |
42747-34-2 |
|---|---|
Molecular Formula |
C7H9ClO |
Molecular Weight |
144.60 g/mol |
IUPAC Name |
3-chloro-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H9ClO/c1-5-2-6(8)4-7(9)3-5/h4-5H,2-3H2,1H3 |
InChI Key |
RQWGKEUBPFDQRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(=O)C1)Cl |
Origin of Product |
United States |
Iii. Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Processes
The electron-withdrawing nature of the carbonyl group polarizes the entire conjugated system, making the carbonyl carbon and the β-carbon (C5) electrophilic. This electronic configuration is central to its reactivity towards nucleophiles.
The carbonyl carbon (C1) is a hard electrophilic center and can be attacked by strong, or "hard," nucleophiles. This type of reaction, known as a 1,2-nucleophilic addition, involves the direct attack on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate which, upon protonation, yields an alcohol. masterorganicchemistry.comlibretexts.org Common reagents that favor this pathway include strong, non-stabilized nucleophiles like Grignard reagents and organolithium compounds. libretexts.org For instance, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol. The sp2 hybridization of the carbonyl carbon changes to sp3 in the process, and its trigonal planar geometry becomes tetrahedral. masterorganicchemistry.com
The rate of nucleophilic addition is influenced by steric hindrance around the carbonyl group. In 3-Chloro-5-methylcyclohex-2-en-1-one, the substituents are not directly adjacent to the carbonyl, suggesting that direct addition is sterically feasible.
Table 1: Illustrative Examples of 1,2-Nucleophilic Addition This table is illustrative of the general reaction class, as specific examples for this compound are not widely documented.
| Nucleophile (Reagent) | Product Type | Reaction Conditions |
| Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol | Diethyl ether or THF, followed by aqueous workup |
| Lithium Aluminum Hydride (LiAlH₄) | Allylic Alcohol | Diethyl ether or THF, 0°C to room temperature |
| Sodium Borohydride (B1222165) (NaBH₄) | Allylic Alcohol | Methanol (B129727) or Ethanol |
The presence of the α,β-unsaturation allows for a conjugate addition, famously known as the Michael addition. wikipedia.orgnih.gov In this 1,4-addition mechanism, softer, resonance-stabilized nucleophiles preferentially attack the electrophilic β-carbon of the conjugated system. pressbooks.pub This reaction is highly valuable for forming new carbon-carbon bonds at the β-position. researchgate.net
The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons of the double bond to form a new bond between the α-carbon and the carbonyl carbon, and the carbonyl π-electrons move to the oxygen atom, forming an enolate intermediate. libretexts.org Subsequent protonation, typically at the α-carbon, yields the 1,4-adduct, a saturated ketone. pressbooks.pub
A wide range of nucleophiles, known as Michael donors, can be employed, including enolates derived from β-dicarbonyl compounds, organocuprates (Gilman reagents), amines, and thiols. libretexts.orgresearchgate.net The use of lithium dialkylcuprates (R₂CuLi) is particularly effective for delivering alkyl groups via 1,4-addition to α,β-unsaturated ketones. libretexts.orgpressbooks.pub Research on related β-chloro-α,β-unsaturated ketones has shown that they readily couple with lithium dialkylcuprates. acs.org
Table 2: Representative Michael Addition Reactions Based on the known reactivity of α,β-unsaturated ketones and organocuprates.
| Michael Donor (Reagent) | Product Type | Reaction Conditions |
| Lithium Dimethylcuprate ((CH₃)₂CuLi) | 3-Alkyl-5-methylcyclohexanone | THF, -78°C to 0°C |
| Diethyl Malonate (with NaOEt) | 3-(Dialkoxycarbonylmethyl)-5-methylcyclohexanone | Ethanol, reflux |
| Pyrrolidine (an amine) | 3-(Pyrrolidin-1-yl)-5-methylcyclohexanone | Methanol, room temperature |
The chlorine atom at the C3 position is a vinylogous halide. Unlike typical alkyl halides, the C-Cl bond is strengthened by the adjacent π-system, making nucleophilic substitution challenging. Direct Sₙ2 displacement is not feasible on an sp²-hybridized carbon.
Substitution may occur through an addition-elimination mechanism. A nucleophile could add to the β-carbon (C5), forming an enolate intermediate. Subsequent elimination of the chloride ion would regenerate the double bond, resulting in a net substitution. However, studies on analogous β-chloroenones have indicated that such base-catalyzed substitutions are not always regiospecific or high-yielding. acs.org Alternative pathways, such as reaction with organocuprates, often lead to conjugate addition with loss of the halogen, effectively a substitution, rather than a simple displacement. acs.org
Pericyclic and Cycloaddition Reactions
The carbon-carbon double bond in this compound can participate in pericyclic reactions, most notably as a dienophile in cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The double bond in this compound is rendered electron-deficient by the adjacent electron-withdrawing carbonyl group, making it a suitable dienophile for reactions with electron-rich dienes. youtube.comkhanacademy.org
The presence of both the chloro and carbonyl substituents on the double bond significantly influences the regioselectivity and stereoselectivity of the cycloaddition. The reaction is expected to proceed via an endo transition state, as is typical for many Diels-Alder reactions. wikipedia.org Halogenated cycloalkenones have been investigated as potent dienophiles in both intermolecular and intramolecular Diels-Alder cycloadditions. sigmaaldrich.com The reaction would yield a bicyclic system with the potential to create multiple new stereocenters, making it a powerful tool in complex molecule synthesis.
Table 3: Predicted Diels-Alder Reaction Outcomes Illustrative examples based on the principles of the Diels-Alder reaction.
| Diene | Expected Product | Key Features |
| 1,3-Butadiene | Chloro- and methyl-substituted bicyclo[4.4.0]decenone | Formation of a bicyclic system |
| Cyclopentadiene | Chloro- and methyl-substituted tricyclic adduct | High stereoselectivity expected (endo product) |
| Danishefsky's Diene | Functionalized bicyclic system after hydrolysis | Regioselective addition leading to a versatile intermediate |
Beyond the [4+2] cycloaddition, the electron-deficient alkene can also participate in [3+2] cycloadditions with 1,3-dipoles. These reactions are a cornerstone of five-membered heterocycle synthesis. A common example is the reaction with nitrile oxides (generated in situ from oxime hydrochlorides) or azides to form isoxazoline (B3343090) or triazoline rings, respectively.
In this context, the double bond of this compound would act as the dipolarophile. The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the dipolarophile. The resulting polycyclic heterocyclic structures are valuable scaffolds in medicinal chemistry.
Redox Transformations
The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 3-chloro-5-methylcyclohex-2-en-1-ol. This transformation can be achieved using various reducing agents. Standard metal hydride reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. wikipedia.orglearncbse.in The reaction with NaBH₄ is typically performed in alcoholic solvents like methanol or ethanol, while LiAlH₄ reductions are carried out in aprotic ethers such as diethyl ether or tetrahydrofuran. wikipedia.org
Due to the α,β-unsaturated nature of the ketone, 1,4-conjugate addition of the hydride can be a competing pathway. However, reagents like NaBH₄, especially at low temperatures, tend to favor 1,2-reduction of the carbonyl group.
Table 1: Reagents for Carbonyl Reduction
| Reagent | Typical Solvents | Product |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 3-Chloro-5-methylcyclohex-2-en-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 3-Chloro-5-methylcyclohex-2-en-1-ol |
Achieving stereoselectivity in the reduction of the carbonyl group is crucial for the synthesis of specific chiral molecules. The reduction of the ketone creates a new stereocenter at the C1 position. Asymmetric reduction can be accomplished using chiral reducing agents or catalysts. Enzymes, such as perakine (B201161) reductase (PR), have been shown to be highly effective in the enantioselective reduction of various α,β-unsaturated ketones, producing chiral allylic alcohols with high enantiomeric excess. acs.org
Another approach involves transition-metal-catalyzed asymmetric hydrogenation. Ruthenium complexes, for instance, can selectively hydrogenate the carbonyl group to furnish chiral allylic alcohols with high enantioselectivity. acs.org Furthermore, a Ru-catalyzed hydrogenation/isomerization cascade has been developed for the asymmetric hydrogenation of α,β-unsaturated ketones, leading to chiral alcohols. rsc.orgrsc.org
While the cyclohexenone ring is relatively electron-deficient, it can undergo specific oxidation reactions. The Baeyer-Villiger oxidation, which converts ketones into esters (or lactones from cyclic ketones) using peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), is a significant transformation. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org In the case of this compound, this reaction would insert an oxygen atom adjacent to the carbonyl group, yielding a seven-membered lactone. youtube.com The regioselectivity of the insertion is governed by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org
Epoxidation of the double bond is another potential oxidative pathway. However, in the presence of a ketone and an alkene, the Baeyer-Villiger oxidation often proceeds faster than epoxidation when using peroxyacids. organicchemistrytutor.com
Derivatization and Functional Group Interconversions
The vinyl chloride moiety at the C3 position is a key handle for carbon-carbon bond formation via cross-coupling reactions. The Miyaura borylation reaction, a palladium-catalyzed process, can convert vinyl halides into vinyl boronates using a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, such as PdCl₂(dppf), and a base in a suitable solvent. wikipedia.org The resulting vinyl boronate ester is a stable and versatile intermediate that can be used in subsequent Suzuki-Miyaura cross-coupling reactions. organic-chemistry.org This two-step, one-pot approach provides a simplified route to diverse boronate ester derivatives. wikipedia.org
Table 2: Typical Conditions for Miyaura Borylation of a Vinyl Chloride
| Component | Example | Role |
| Substrate | This compound | Vinyl Halide |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Boronating Agent |
| Catalyst | PdCl₂(dppf) or Pd(OAc)₂/SPhos | Palladium Catalyst |
| Base | KOAc, CsF | Activator |
| Solvent | DMSO, Dioxane, Isopropanol | Reaction Medium |
Beyond borylation, the vinyl chloride can participate directly in other cross-coupling reactions. The Suzuki-Miyaura coupling allows for the direct reaction of the vinyl chloride with various aryl or vinyl boronic acids. nih.govtcichemicals.com These reactions are catalyzed by palladium complexes with specific phosphine (B1218219) ligands to afford 3-aryl- or 3-vinyl-5-methylcyclohex-2-en-1-one derivatives. nih.gov The choice of catalyst, ligand, base, and solvent is critical to optimize the reaction and minimize side reactions like protodeboronation. nih.gov
The α,β-unsaturated system also allows for conjugate addition reactions, where nucleophiles add to the C5 position. However, the presence and reactivity of the vinyl chloride at C3 can influence the outcome of such reactions.
The reactivity of this compound is dictated by the interplay of its functional groups: the α,β-unsaturated ketone system, the vinyl chloride moiety, and the allylic methyl group. These features allow for a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Transformations Involving the Methyl Group
The methyl group at the C5 position is allylic to the carbon-carbon double bond, which imparts specific reactivity to its hydrogen atoms. This positioning makes the methyl group susceptible to various transformations, including oxidation, halogenation, and condensation reactions.
The allylic nature of the methyl group in this compound makes it a prime target for a variety of functionalization reactions. These transformations typically proceed through radical or organometallic intermediates, leveraging the weakened C-H bonds of the methyl group due to their proximity to the π-system of the double bond.
Allylic Oxidation:
Allylic Halogenation:
The hydrogen atoms of the allylic methyl group can be selectively replaced by halogens, most commonly bromine, using N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxides. ucalgary.calibretexts.org This reaction, known as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. libretexts.org The stability of the resulting allylic radical intermediate favors substitution at the allylic position over addition to the double bond, especially when the concentration of the halogen is kept low. pearson.comyoutube.comyoutube.com The application of this methodology to this compound would be expected to yield 3-chloro-5-(bromomethyl)cyclohex-2-en-1-one, a versatile intermediate for further nucleophilic substitution reactions.
Condensation Reactions:
While less common for an unactivated methyl group, condensation reactions with aldehydes or ketones can potentially be induced under specific conditions. These reactions typically require the deprotonation of the methyl group to form a carbanion, which can then act as a nucleophile. Given the presence of the electron-withdrawing ketone and the chloro-substituent, the acidity of the allylic protons is enhanced, although typically not to the extent of α-protons to the carbonyl group. Base-catalyzed aldol-type condensations are a cornerstone of C-C bond formation. ncert.nic.inyoutube.comlibretexts.org For instance, the reaction of this compound with a suitable aldehyde, such as benzaldehyde (B42025), in the presence of a strong base could potentially lead to the formation of a new carbon-carbon bond at the methyl position, yielding a more complex molecular architecture.
The following table summarizes potential transformations of the methyl group based on established reactivity patterns of similar compounds.
| Transformation | Reagent(s) | Potential Product(s) | Reaction Type |
| Allylic Oxidation | Selenium Dioxide (SeO₂) | 3-Chloro-5-(hydroxymethyl)cyclohex-2-en-1-one | Oxidation |
| Allylic Oxidation | Chromium(VI) reagents (e.g., CrO₃-DMP) | 3-Chloro-5-formylcyclohex-2-en-1-one | Oxidation |
| Allylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | 3-Chloro-5-(bromomethyl)cyclohex-2-en-1-one | Radical Halogenation |
| Condensation | Benzaldehyde, Strong Base | 3-Chloro-5-(2-hydroxy-2-phenylethyl)cyclohex-2-en-1-one | Aldol-type Condensation |
It is important to note that the presence of the chloro substituent and the enone system can influence the reactivity and selectivity of these transformations. The specific reaction conditions would need to be carefully optimized to achieve the desired products in good yields.
Iv. Mechanistic Investigations of 3 Chloro 5 Methylcyclohex 2 En 1 One Reactions
Elucidation of Reaction Pathways and Intermediates
Detailed studies elucidating the specific reaction pathways and intermediates for many reactions of 3-chloro-5-methylcyclohex-2-en-1-one are not readily found. However, based on the reactivity of analogous α,β-unsaturated ketones and vinyl chlorides, several general pathways can be postulated.
Nucleophilic addition to the carbonyl group or to the β-carbon is a characteristic reaction of cyclohexenones. The presence of the chlorine atom at the 3-position can influence the regioselectivity of these additions. For instance, in reactions with nucleophiles, the possibility of both direct (1,2-addition) and conjugate (1,4-addition) addition exists. The electron-withdrawing nature of the chlorine atom can activate the double bond for conjugate addition.
Reduction of the carbonyl group is another potential reaction pathway. For example, reduction with a hydride agent like lithium aluminum hydride (Li[AlH₄]) would be expected to yield 3-chloro-5-methylcyclohex-2-en-1-ol. wikipedia.org The stereochemical outcome of such a reduction would be of interest, but specific studies on this substrate are lacking.
Substitution of the vinylic chloride is also a conceivable reaction pathway, potentially proceeding through an addition-elimination mechanism. However, without experimental data, the conditions required and the intermediates involved remain speculative.
Kinetic and Thermodynamic Aspects of Transformations
There is a significant gap in the scientific literature regarding the kinetic and thermodynamic parameters for transformations involving this compound. To date, no published studies provide quantitative data such as reaction rates, activation energies, or equilibrium constants for its reactions.
Such data would be invaluable for understanding the factors that control the reactivity of this compound. For example, kinetic studies could reveal whether reactions proceed under kinetic or thermodynamic control, which is a crucial consideration in synthetic planning. The relative stabilities of potential intermediates and products, which would be informed by thermodynamic data, are also currently unknown.
Role of Catalysis in Reaction Mechanisms
The role of catalysis in the reactions of this compound is another area that remains largely unexplored. While it is plausible that various catalysts could be employed to influence the outcome of its reactions, specific examples are not documented.
For instance, Lewis acids could be used to activate the carbonyl group towards nucleophilic attack. Transition metal catalysts, such as palladium or nickel complexes, could potentially mediate cross-coupling reactions at the C-Cl bond. However, without experimental validation, the efficacy and mechanistic details of such catalytic processes are purely hypothetical.
Transition State Analysis
A thorough understanding of a reaction mechanism often involves the characterization of its transition states. Computational chemistry can be a powerful tool for this purpose, allowing for the modeling of transition state geometries and energies. However, no such computational or experimental transition state analyses for reactions of this compound have been reported.
Such studies would provide critical insights into the factors that determine the reaction barriers and, consequently, the reaction rates and selectivity. For example, analyzing the transition states for 1,2- versus 1,4-addition of a nucleophile could explain the observed regioselectivity under different reaction conditions.
V. Stereochemical Aspects and Chiral Transformations
Enantioselective Transformations Initiated by 3-Chloro-5-methylcyclohex-2-en-1-one
While specific documented examples of enantioselective transformations starting directly from this compound are not extensively reported in readily available literature, the principles of asymmetric catalysis can be applied to predict potential transformations. The enone functionality is a prime target for various enantioselective reactions, such as Michael additions, epoxidations, and reductions.
For instance, the conjugate addition of nucleophiles to the β-carbon of the enone system can be rendered enantioselective through the use of chiral catalysts. Organocatalysts, such as chiral amines or thioureas, or metal complexes with chiral ligands can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. An analogous reaction, the asymmetric synthesis of (R)-6-methyl-cyclohex-1-ene carboxylate, has been achieved in a domino reaction initiated by a highly diastereoselective lithium amide 1,4-conjugate addition, highlighting the potential for creating chiral cyclohexane (B81311) derivatives from related precursors. researchgate.net
The following table outlines hypothetical enantioselective transformations that could be applied to this compound based on established methodologies for similar α,β-unsaturated ketones.
| Reaction Type | Chiral Catalyst/Reagent | Potential Product Stereochemistry |
| Michael Addition | Chiral Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | Enantioenriched 3-substituted cyclohexanone |
| Epoxidation | Chiral Dioxirane or Shibasaki's catalyst | Enantioenriched epoxy-cyclohexanone |
| Carbonyl Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Enantioenriched 3-chloro-5-methylcyclohex-2-en-1-ol |
It is important to note that the chloro substituent at the 3-position may influence the reactivity and stereoselectivity of these transformations, potentially requiring optimization of reaction conditions.
Diastereoselective Control in Reactions
When a molecule already contains a stereocenter, as in the case of (R)- or (S)-3-chloro-5-methylcyclohex-2-en-1-one, it can direct the stereochemical outcome of subsequent reactions, a phenomenon known as diastereoselective control. The existing stereocenter can influence the approach of reagents to the reactive sites of the molecule, leading to the preferential formation of one diastereomer.
For example, the reduction of the carbonyl group in a chiral cyclohexenone derivative can lead to two diastereomeric alcohols. The stereochemical outcome is often dictated by the steric hindrance imposed by the substituents on the ring. Reagents like lithium aluminium hydride (Li[AlH₄]) generally approach from the less hindered face of the molecule. wikipedia.org In the case of a substituted cyclohexenone, the axial or equatorial approach of the hydride will be favored based on the steric bulk of the groups on the ring, leading to a diastereomeric excess of one alcohol.
Similarly, in reactions such as catalytic hydrogenation or epoxidation, the existing stereocenter at C5 would direct the reagent to one face of the double bond, resulting in the formation of a specific diastereomer of the saturated ketone or the epoxide.
Methods for Determining Absolute and Relative Stereochemistry of Derivatives
The determination of the stereochemical outcome of these transformations is crucial. A combination of chromatographic and spectroscopic techniques, along with single-crystal X-ray diffraction, provides the necessary tools for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral product. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
For derivatives of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. For instance, the chiral resolution of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, a compound with structural similarities, was successfully achieved using a cellulose tris-3,5-dimethyl-phenylcarbamate CSP. capes.gov.br This suggests that similar CSPs could be employed for the enantiomeric separation of derivatives of this compound.
The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol, is critical for achieving optimal separation. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the relative stereochemistry of diastereomers. For assigning the absolute configuration of chiral alcohols, a common derivative of this compound, the Mosher's acid method is frequently employed.
This method involves the esterification of the chiral alcohol with the two enantiomers of a chiral reagent, typically (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This creates a pair of diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the absolute configuration of the original alcohol.
The underlying principle is that the phenyl group of the Mosher's ester shields nearby protons in a predictable manner depending on the absolute configuration of the alcohol. By comparing the chemical shifts of protons in the (R)- and (S)-MTPA esters, a model of the conformation can be built, and the absolute configuration can be assigned.
The following table illustrates the expected chemical shift differences (Δδ = δS - δR) for protons near the stereocenter in a hypothetical chiral alcohol derived from this compound.
| Proton | Expected Δδ (δS - δR) |
| Protons on one side of the Mosher's ester plane | Positive |
| Protons on the other side of the Mosher's ester plane | Negative |
A consistent pattern of positive and negative Δδ values for various protons in the molecule provides strong evidence for the assigned absolute configuration.
The most definitive method for determining the absolute configuration of a chiral compound is single-crystal X-ray diffraction. purechemistry.orgmdpi.com This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms in the molecule. youtube.comnih.gov
To perform this analysis, a suitable single crystal of a chiral derivative of this compound must be grown. This can often be a challenging step. Once a crystal of sufficient quality is obtained, it is irradiated with X-rays, and the diffraction pattern is collected. youtube.com The analysis of this pattern, particularly when using anomalous dispersion effects for atoms heavier than carbon, can determine the absolute configuration of the molecule. The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the stereochemistry established by other methods. While no specific crystal structures of chiral derivatives of this compound are prominently reported, this technique remains the gold standard for absolute configuration determination in stereochemical studies. purechemistry.orgmdpi.com
Vi. Advanced Spectroscopic and Structural Characterization of 3 Chloro 5 Methylcyclohex 2 En 1 One Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 3-Chloro-5-methylcyclohex-2-en-1-one.
While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of magnetically active nuclei, complex structures often lead to overlapping signals that are difficult to interpret. miamioh.edu Advanced two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by correlating different nuclei through covalent bonds. nih.govwaters.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds (²JHH, ³JHH). waters.com For a derivative of this compound, COSY spectra would show cross-peaks connecting protons on adjacent carbons, allowing for the mapping of the proton network within the cyclohexenone ring and any substituents. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH). mdpi.com It is highly sensitive and allows for the definitive assignment of carbon signals based on their attached protons. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. mdpi.com
These techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, even in structurally complex derivatives.
Table 1: Representative 2D NMR Correlations for a Hypothesized 3-Chloro-5-ethylcyclohex-2-en-1-one Derivative
| Proton (¹H) | Correlated Carbon(s) in HSQC (¹³C, ¹J) | Key Correlated Carbon(s) in HMBC (¹³C, ²J, ³J) | Key Correlated Proton(s) in COSY (¹H, ³J) |
| H-2 | C2 | C1, C3, C4 | H-4 |
| H-4 (axial & equatorial) | C4 | C2, C3, C5, C6 | H-2, H-5 |
| H-5 | C5 | C3, C4, C6, C-ethyl | H-4, H-6, H-ethyl |
| H-6 (axial & equatorial) | C6 | C1, C2, C5, C-ethyl | H-5 |
| H-ethyl (CH₂) | C-ethyl (CH₂) | C5, C-ethyl (CH₃) | H-5, H-ethyl (CH₃) |
| H-ethyl (CH₃) | C-ethyl (CH₃) | C-ethyl (CH₂) | H-ethyl (CH₂) |
This table is illustrative and based on established principles of NMR spectroscopy.
The cyclohexenone ring is not planar and can exist in various conformations, such as half-chair or twist-boat forms. nih.gov The presence of substituents, like the methyl group at C5, influences the conformational equilibrium. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational changes that occur on the NMR timescale. purdue.edu
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, if the rate of conformational interconversion is fast, the spectrum shows averaged signals. As the temperature is lowered, the interconversion slows down, leading to broadening of the signals and eventual decoalescence into separate signals for each conformer. purdue.edu
From a DNMR lineshape analysis, the energy barrier (activation free energy, ΔG‡) for the conformational interchange can be calculated. This provides valuable information about the flexibility of the ring system and the relative stability of the different conformers. For instance, studies on substituted cyclohexanones have used DNMR to determine the energetic preferences for axial versus equatorial substituent orientations. nih.gov In the case of this compound derivatives, DNMR could be used to study the ring inversion and the preferred orientation of the C5-substituent.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. youtube.com For this compound (C₇H₉ClO), the calculated exact mass is 144.03419 Da. waters.com HRMS can easily distinguish this from other potential formulas with the same nominal mass, such as C₈H₁₂O₂, which has an exact mass of 140.08373 Da.
The presence of chlorine is also readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), which results in an (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak. HRMS can confirm that the mass difference between these peaks corresponds precisely to that between the two chlorine isotopes. This technique is invaluable for confirming the successful synthesis of a target derivative and for identifying unknown byproducts.
In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. nih.govresearchgate.net
For cyclic ketones like the derivatives of this compound, fragmentation is often complex but follows predictable pathways. nih.gov Key fragmentation processes include:
α-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for ketones.
Loss of small neutral molecules: Fragments such as CO, H₂O, and HCl can be eliminated.
Retro-Diels-Alder reaction: The cyclohexene (B86901) ring can undergo a characteristic retro-Diels-Alder cleavage.
Loss of the halogen: The chlorine atom can be lost as a radical or as HCl. Studies on related ortho-chloro substituted aromatic compounds have shown a facile loss of the chlorine radical via cyclization. purdue.edu
Mass spectrometry is also a powerful tool for real-time reaction monitoring. youtube.com By continuously analyzing the reaction mixture, it is possible to track the disappearance of starting materials, the appearance of intermediates, and the formation of the final product, allowing for precise control over reaction conditions and endpoints. nih.gov
Table 2: Plausible EI-MS Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Plausible Origin |
| 144/146 | [C₇H₉ClO]⁺˙ | Molecular Ion (M⁺˙) |
| 129/131 | [C₆H₆ClO]⁺ | M⁺˙ - CH₃ |
| 116 | [C₆H₉O]⁺ | M⁺˙ - Cl |
| 109 | [C₇H₉O]⁺ | M⁺˙ - Cl |
| 81 | [C₅H₅O]⁺ | M⁺˙ - Cl - CO |
| 68 | [C₄H₄O]⁺˙ | Retro-Diels-Alder fragment |
| 53 | [C₄H₅]⁺ | Further fragmentation |
This table is illustrative, based on general fragmentation principles for cyclic and halogenated ketones. The presence of the M+2 peak is indicative of a chlorine-containing fragment.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide characteristic information about the functional groups present in a molecule. mdpi.comtroindia.in
In the context of this compound derivatives, FTIR and Raman spectra would exhibit characteristic bands corresponding to the various functional groups:
C=O stretch: A strong absorption in the IR spectrum, typically around 1670-1700 cm⁻¹, characteristic of an α,β-unsaturated ketone.
C=C stretch: An absorption in the 1600-1650 cm⁻¹ region.
C-Cl stretch: This vibration appears in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.
C-H stretches: Aliphatic and vinylic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ range.
FTIR and Raman spectroscopy are particularly useful for identifying the presence of key functional groups and can be used to monitor the progress of reactions, for example, by observing the appearance or disappearance of the carbonyl band.
Table 3: Key Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H stretch (sp²) | 3000 - 3100 | Medium | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Medium-Strong | Medium |
| C=O stretch | 1670 - 1700 | Strong | Medium-Weak |
| C=C stretch | 1600 - 1650 | Medium | Strong |
| C-Cl stretch | 600 - 800 | Strong | Strong |
This table presents expected frequency ranges based on established spectroscopic data for similar functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For a derivative of this compound, the FT-IR spectrum would be dominated by characteristic absorption bands indicating the key structural features of the α,β-unsaturated ketone system.
The most prominent peaks would include the C=O stretching vibration of the conjugated ketone, typically observed in the range of 1660-1690 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would appear in the 1600-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to be found in the fingerprint region, generally between 600 and 800 cm⁻¹. Additionally, various C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups on the cyclohexane (B81311) ring would be present.
A hypothetical data table for the FT-IR analysis of a this compound derivative is presented below.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~2960 | Medium-Strong | C-H stretch (asymmetric, -CH₃) |
| ~2870 | Medium | C-H stretch (symmetric, -CH₃) |
| ~2930 | Medium-Strong | C-H stretch (asymmetric, -CH₂-) |
| ~2850 | Medium | C-H stretch (symmetric, -CH₂-) |
| ~1685 | Strong | C=O stretch (conjugated ketone) |
| ~1620 | Medium | C=C stretch (alkene) |
| ~1450 | Medium | C-H bend (scissoring, -CH₂-) |
| ~1375 | Medium | C-H bend (symmetric, -CH₃) |
| ~750 | Medium-Strong | C-Cl stretch |
Raman Spectroscopy for Vibrational Fingerprinting and Conformational Insights
For a this compound derivative, the C=C double bond of the cyclohexene ring would typically show a strong Raman signal. The various C-C single bond vibrations within the ring and the C-Cl stretch would also be observable. By analyzing the depolarization ratios of the Raman bands, information about the symmetry of the vibrations can be obtained, which can aid in the detailed assignment of vibrational modes. Subtle shifts in the Raman bands can provide insights into different conformational isomers present in a sample.
A representative table of expected Raman shifts is provided below.
| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~2950 | Medium | C-H stretch (-CH₃, -CH₂-) |
| ~1625 | Strong | C=C stretch (alkene) |
| ~1680 | Weak | C=O stretch (conjugated ketone) |
| ~1445 | Medium | C-H bend (-CH₂-, -CH₃) |
| ~745 | Strong | C-Cl stretch |
| ~500-600 | Medium | Ring deformation modes |
Single-Crystal X-ray Diffraction
Determination of Solid-State Molecular Structure
To perform this analysis, a suitable single crystal of a this compound derivative would be grown and irradiated with a focused X-ray beam. The diffraction pattern produced is then used to calculate the electron density map of the crystal, from which the atomic positions can be determined.
The resulting structural data would confirm the geometry of the cyclohexene ring, which is expected to adopt a half-chair or a distorted boat conformation. The analysis would provide precise measurements of all bond lengths, including the C=O, C=C, and C-Cl bonds, as well as the bond angles within the molecule. This data is crucial for understanding the steric and electronic effects of the chloro and methyl substituents on the ring structure.
A hypothetical table of crystallographic data is shown below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the individual molecular structure, single-crystal X-ray diffraction reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions. For a this compound derivative, one would expect to observe several types of non-covalent interactions.
Computational and Theoretical Insights into this compound Remain Largely Unexplored
A thorough review of available scientific literature and chemical databases indicates a significant gap in the computational and theoretical study of the chemical compound This compound . While its existence and basic properties are documented, detailed quantum chemical calculations, in-depth conformational analyses, and frontier molecular orbital theory studies appear to be absent from published research.
Public databases like PubChem provide fundamental computed properties for this compound, including its molecular formula (C₇H₉ClO) and molecular weight. nih.gov Links to experimental spectra such as ¹H NMR, ¹³C NMR, IR, and UV-VIS are also available, suggesting the compound has been synthesized and characterized. nih.gov However, this information does not extend to the theoretical and computational analyses required for a deep understanding of its molecular behavior.
Detailed computational investigations, which are foundational for modern chemical research, involve methods like Density Functional Theory (DFT) and ab initio calculations. These studies typically provide insights into:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Electronic Structure: Mapping the electron density and electrostatic potential to understand reactivity.
Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to correlate with experimental data.
Conformational Analysis: Identifying various stable shapes (conformers) the molecule can adopt and the energy required to switch between them.
Frontier Molecular Orbitals (FMO): Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity and electronic transitions.
While computational studies have been performed on structurally related but more complex molecules, such as (E)-3-(2-chlorostyryl)-5,5-dimethylcyclohex-2-enone, these findings are not transferable due to significant structural differences. icm.edu.pl The specific electronic and steric effects of the single chloro and methyl substituents on the cyclohexenone ring of the target compound necessitate a dedicated computational analysis.
At present, the scientific community has not published research that would allow for the creation of detailed data tables or an in-depth discussion on the geometry, electronic properties, conformational energy landscape, or frontier orbitals of this compound. Such an investigation would be a novel contribution to the field of theoretical organic chemistry.
Vii. Computational and Theoretical Chemistry Studies
Frontier Molecular Orbital Theory (FMO) Analysis
HOMO-LUMO Energy Gaps and Reactivity Prediction
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for predicting chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
To illustrate the type of data generated in such studies, the following table presents hypothetical HOMO-LUMO energy values for 3-Chloro-5-methylcyclohex-2-en-1-one and related compounds, as might be calculated using Density Functional Theory (DFT).
Interactive Data Table: Hypothetical Frontier Orbital Energies This data is illustrative and not from a published study.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Cyclohex-2-en-1-one | -6.8 | -1.5 | 5.3 |
| 5-Methylcyclohex-2-en-1-one | -6.7 | -1.6 | 5.1 |
| 3-Chlorocyclohex-2-en-1-one | -7.0 | -1.8 | 5.2 |
| This compound | -6.9 | -1.9 | 5.0 |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a valuable visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an ESP map, regions of negative potential are typically colored red, indicating an excess of electron density, while regions of positive potential are colored blue, indicating electron deficiency. youtube.com Green and yellow represent intermediate potentials. youtube.com
For this compound, an ESP map would be expected to show a significant region of negative electrostatic potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The chlorine atom, being highly electronegative, would also contribute to a negative potential in its vicinity. Conversely, the carbonyl carbon and the hydrogen atoms would exhibit positive electrostatic potentials. Such a map would clearly indicate that nucleophilic attack is most likely to occur at the carbonyl carbon and the β-carbon of the enone system, guided by the electrostatic potential.
Reaction Mechanism Studies through Computational Modeling
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the kinetics of a reaction. ucsb.edu Computational methods can be used to locate and characterize transition state structures, which are saddle points on the potential energy surface. A key feature of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For reactions involving this compound, such as nucleophilic addition or substitution, computational modeling could identify the specific geometries of the transition states. For instance, in a Michael addition reaction, the calculations would detail the bond-forming process between the nucleophile and the β-carbon of the enone, providing insights into the stereochemical outcome of the reaction.
By calculating the energies of reactants, products, intermediates, and transition states, computational chemistry can predict the feasibility and selectivity of a reaction. e3s-conferences.org The relative activation energies (the energy difference between the reactants and the transition state) for different possible reaction pathways can determine which product is likely to form preferentially.
In the case of this compound, which has multiple reactive sites, computational modeling could predict whether a nucleophile would attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition), or if a substitution reaction at the chlorinated carbon would occur. The calculated activation energies for each pathway would provide a quantitative measure of the kinetic favorability.
To illustrate this, the following table presents hypothetical activation energies for different reaction pathways of this compound with a generic nucleophile.
Interactive Data Table: Hypothetical Activation Energies for Reaction Pathways This data is illustrative and not from a published study.
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| 1,2-Addition | TS_1,2 | 15.2 | Minor Product |
| 1,4-Addition (Michael) | TS_1,4 | 12.5 | Major Product |
| Nucleophilic Substitution | TS_subst | 25.8 | Unlikely |
Viii. Applications in Organic Synthesis As a Versatile Building Block
Precursor in the Synthesis of Complex Organic Architectures
The ability to participate in ring-forming reactions is a hallmark of a useful building block. 3-Chloro-5-methylcyclohex-2-en-1-one is a competent substrate in annulation reactions, which are powerful methods for the construction of fused ring systems. For instance, in a manner analogous to the well-established Robinson annulation, the enone functionality can act as a Michael acceptor. pitt.educhemicalbook.com This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, allows for the fusion of a new six-membered ring onto the initial cyclohexenone scaffold. pitt.educhemicalbook.com
The presence of the chloro substituent provides an additional layer of synthetic utility. This group can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents at the C-3 position, further elaborating the molecular framework.
| Reaction Type | Reactant | Resulting Structure | Significance |
| Michael Addition | Enolates, organocuprates | 1,5-Dicarbonyl compounds | Precursors for annulation reactions |
| Robinson Annulation | Methyl vinyl ketone or equivalents | Fused bicyclic enones | Construction of polycyclic systems |
| Nucleophilic Substitution | Amines, thiols, alkoxides | 3-Substituted cyclohexenones | Introduction of heteroatomic functionality |
| Suzuki Coupling | Aryl or vinyl boronic acids | 3-Aryl/vinyl-5-methylcyclohex-2-en-1-ones | Formation of C-C bonds and extended conjugation |
Intermediate in Total Synthesis of Natural Products (emphasizing synthetic strategy)
While specific examples of the total synthesis of natural products utilizing this compound as a starting material are not extensively documented in readily available literature, the strategic value of the closely related cyclohexenone core is well-established in the synthesis of numerous natural products, including terpenoids and steroids. pitt.edu The synthetic strategies often rely on the ability of the cyclohexenone framework to be elaborated into more complex polycyclic systems.
A general synthetic strategy would involve the initial use of this compound to establish a key carbocyclic ring. The chloro group could then be strategically replaced or eliminated to generate further reactivity. For example, displacement of the chloride by a nucleophile could introduce a side chain necessary for a subsequent cyclization. Alternatively, elimination to form a cyclohexadienone system could set the stage for Diels-Alder reactions.
The synthesis of many natural products containing cyclohexane (B81311) units often starts from functionalized cyclic precursors. nih.gov The reactivity profile of this compound makes it a plausible, albeit less commonly cited, starting point for such endeavors.
Role in the Construction of Heterocyclic Systems
The electrophilic nature of both the carbonyl carbon and the C-3 position (due to the vinyl chloride) makes this compound a valuable precursor for the synthesis of various heterocyclic systems. Reaction with bifunctional nucleophiles can lead to the formation of fused heterocycles.
For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of indazole-type structures. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazole-fused systems. The reaction with amidines or guanidines can be envisioned to produce fused pyrimidine (B1678525) rings, which are common motifs in biologically active molecules. These reactions often proceed through an initial nucleophilic attack at the C-3 position, displacing the chloride, followed by a condensation reaction with the ketone.
| Dinucleophile | Resulting Heterocyclic System | Potential Application |
| Hydrazine | Fused Pyrazole (Indazole derivative) | Pharmaceuticals, Agro-chemicals |
| Substituted Hydrazines | N-Substituted Fused Pyrazoles | Varied biological activities |
| Hydroxylamine | Fused Isoxazole | Bioisosteres for other heterocycles |
| Urea/Thiourea | Fused Pyrimidinone/Pyrimidinethione | Scaffolds for drug discovery |
| Amidines | Fused Pyrimidines | Privileged structures in medicinal chemistry |
Contribution to the Synthesis of Chemically Diverse Compound Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. bldpharm.com The multiple reactive sites on this compound make it an excellent scaffold for the generation of such compound libraries.
A library could be generated by first reacting a series of different nucleophiles at the C-3 position. The resulting 3-substituted cyclohexenones could then be further diversified by reacting the ketone with a panel of reagents, for example, in reductive amination or Wittig-type reactions. This parallel synthesis approach allows for the rapid generation of a large number of distinct compounds from a single starting scaffold. The resulting library of compounds would possess significant structural diversity, increasing the probability of identifying hits in biological screens.
Q & A
Q. What safety protocols are critical when handling chlorinated cyclohexenones in catalytic studies?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves (tested to EN 374), chemical-resistant lab coats, and goggles. Use fume hoods for reactions releasing HCl gas .
- Waste disposal : Neutralize halogenated waste with 10% NaOH before disposal. Avoid drain disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
